molecular formula C11H19FO2 B14520791 11-Fluorobicyclo[4.4.1]undecane-1,6-diol CAS No. 62911-57-3

11-Fluorobicyclo[4.4.1]undecane-1,6-diol

Cat. No.: B14520791
CAS No.: 62911-57-3
M. Wt: 202.27 g/mol
InChI Key: PUFQXSMIZPUYDS-UHFFFAOYSA-N
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Description

11-Fluorobicyclo[4.4.1]undecane-1,6-diol is a bicyclic organic compound featuring a fluorinated bridgehead (position 11) and vicinal diol groups at positions 1 and 6. Its unique structure combines conformational rigidity from the bicyclo[4.4.1] framework with the electronic effects of fluorine substitution.

Properties

CAS No.

62911-57-3

Molecular Formula

C11H19FO2

Molecular Weight

202.27 g/mol

IUPAC Name

11-fluorobicyclo[4.4.1]undecane-1,6-diol

InChI

InChI=1S/C11H19FO2/c12-9-10(13)5-1-2-6-11(9,14)8-4-3-7-10/h9,13-14H,1-8H2

InChI Key

PUFQXSMIZPUYDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCC(C1)(C2F)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Fluorobicyclo[4.4.1]undecane-1,6-diol typically involves the formation of the bicyclic structure followed by the introduction of the fluorine atom and hydroxyl groups. One common method involves the reaction of a suitable bicyclic precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

11-Fluorobicyclo[4.4.1]undecane-1,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

11-Fluorobicyclo[4.4.1]undecane-1,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Fluorobicyclo[4.4.1]undecane-1,6-diol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs: Bicyclic Diols

describes chiral bicyclic ligands such as (1R,3R,5R,8S)-11,11-dimethyl-4-oxa-5-[6-(R)-1-hydroxypropyl]pyridinyl-6-thiatricyclo[6.2.1.0³,⁸]undecane. While these compounds share a bicyclic backbone, they differ in functional groups (e.g., pyridinyl, thia bridges) and substituents (hydroxypropyl vs. fluorine). Key distinctions include:

  • Electronic Effects : Fluorine’s electronegativity in the target compound may enhance hydrogen-bonding capacity of the diol groups compared to sulfur or oxygen bridges in analogs .
  • Applications : The pyridinyl-thia compounds in are chiral ligands for catalysis, whereas 11-fluorobicyclo derivatives could exhibit unique stereoelectronic properties for pharmaceutical or material science applications.

Linear Diols: Hexane-1,6-diol

Hexane-1,6-diol () is a linear aliphatic diol (C₆H₁₄O₂) with industrial uses in polymer synthesis. Key comparisons:

Property Hexane-1,6-diol 11-Fluorobicyclo[4.4.1]undecane-1,6-diol
Structure Linear, flexible Bicyclic, rigid
Functional Groups Terminal -OH groups Vicinal -OH groups, bridgehead fluorine
Solubility High in polar solvents (water, alcohols) Likely reduced due to hydrophobicity from fluorine and bicyclic framework
Applications Polymers, plasticizers () Potential pharmaceutical or specialty chemical uses
Toxicity Non-hazardous () Unknown; fluorine may alter toxicokinetics

The bicyclic framework of the target compound introduces steric constraints and rigidity, which could enhance binding specificity in biological systems compared to flexible hexane-1,6-diol .

Fluorinated Compounds

and list perfluorinated undecane derivatives (e.g., heptadecafluoro-11-iodo-undecane). While these are fully fluorinated, they highlight fluorine’s impact:

  • Lipophilicity: A single fluorine in the target compound may moderately increase lipophilicity compared to non-fluorinated analogs, though less than perfluorinated chains.

Research Implications and Gaps

  • Synthetic Challenges : Introducing fluorine into a bicyclic system requires precise methods (e.g., electrophilic fluorination), unlike the straightforward synthesis of hexane-1,6-diol.
  • Biological Activity : Fluorine’s electron-withdrawing effect may modulate the acidity of the diol’s -OH groups, affecting interactions with enzymes or receptors.
  • Environmental Impact: Unlike hexane-1,6-diol (non-hazardous, ), fluorinated bicyclic compounds may require rigorous ecotoxicological assessment.

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